molecular formula C11H8ClN3S B15239415 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole

4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole

Cat. No.: B15239415
M. Wt: 249.72 g/mol
InChI Key: BPKHLJCRBGSHTA-UHFFFAOYSA-N
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Description

4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole is a heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine derivatives with imidazole under specific conditions. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through inhibition or activation of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole is unique due to its combination of thieno[2,3-b]pyridine and imidazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

4-chloro-2-(1-methylimidazol-4-yl)thieno[2,3-b]pyridine

InChI

InChI=1S/C11H8ClN3S/c1-15-5-9(14-6-15)10-4-7-8(12)2-3-13-11(7)16-10/h2-6H,1H3

InChI Key

BPKHLJCRBGSHTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC3=C(C=CN=C3S2)Cl

Origin of Product

United States

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